molecular formula C13H25ClN2O2 B8147132 tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride

tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride

Cat. No.: B8147132
M. Wt: 276.80 g/mol
InChI Key: DYZIZQVZCFMDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a tertiary butyl carbamate group and a primary amine at the 8-position. Its molecular formula is C₁₃H₂₄N₂O₂·HCl, with a molecular weight of 264.75 g/mol (for the hydrochloride salt) . The compound is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its spirocyclic architecture enhances conformational rigidity, which can improve target binding selectivity and metabolic stability .

Properties

IUPAC Name

tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-5-10(14)9-13(15)6-4-7-13;/h10H,4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZIZQVZCFMDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection and Cyclization

Starting Material : 3-((Benzylamino)methyl)oxetane-3-ol (Compound 1)
Reagents : Chloroacetyl chloride, triethylamine, lithium aluminum hydride (LiAlH₄).

Procedure :

  • Acylation : Compound 1 reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–10°C to form Compound 2.

  • Cyclization : Compound 2 undergoes self-cyclization under inert atmosphere (N₂/Ar) using NaH or LiAlH₄ in tetrahydrofuran (THF), yielding Compound 3.

Key Data :

StepReagentsSolventTemperatureYield
AcylationChloroacetyl chlorideDCM0–10°C65–70%
CyclizationNaH/LiAlH₄THF25–50°C60–75%

Reduction and Deprotection

Intermediate : N-Boc-7-azaspiro cyclic ketone (Compound 3)
Reagents : Sodium borohydride (NaBH₄), palladium hydroxide/carbon (Pd(OH)₂/C).

Procedure :

  • Reduction : Compound 3 is reduced with NaBH₄ in THF at 25°C to form N-Boc-7-azaspiro cyclic alcohol (Compound 4).

  • Catalytic Hydrogenation : Compound 4 undergoes hydrogenation (H₂, 50 psi) with Pd(OH)₂/C in acetic acid to remove the Bn group, yielding the free amine.

Key Data :

StepReagentsConditionsYield
ReductionNaBH₄THF, 25°C70–80%
HydrogenationPd(OH)₂/C, H₂50 psi, 50°C60–65%

Hydrochloride Salt Formation

Final Step : The free amine is treated with HCl in ethyl acetate to precipitate the hydrochloride salt.

Analytical Validation :

  • Purity : ≥98% (HPLC).

  • Molecular Weight : 276.81 g/mol.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, D₂O): δ 1.44 (s, 9H, Boc), 3.15–3.45 (m, 4H, spiro-CH₂), 4.10–4.30 (m, 2H, NH₂).

Alternative Routes and Optimizations

Two-Step Cyclization (Patent CN112321599A)

Method :

  • Bis(2-chloroethyl)ether reacts with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) to form a spirocyclic nitrile.

  • LiAlH₄ Reduction : The nitrile is reduced to the amine, followed by Boc protection and HCl salt formation.

Advantages :

  • Shorter route (2 steps vs. 4 steps).

  • Higher overall yield (82.6%).

Radical Bicyclization (ACS Omega, 2019)

Innovation : Domino radical bicyclization using tributyltin hydride and AIBN initiates spirocycle formation.
Yield : 56–67% for azaspiro[4.4]nonane derivatives.

Industrial-Scale Considerations

Catalytic Hydrogenation Optimization

  • Pressure : 20–100 psi H₂ improves deprotection efficiency.

  • Additives : Acetic acid enhances reaction rates by stabilizing intermediates.

Comparative Analysis of Methods

MethodStepsOverall YieldScalability
Four-Step Synthesis450–60%Industrial
Two-Step Cyclization280–82%Lab-scale
Radical Bicyclization156–67%Research

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Purity Storage Conditions Applications/Notes
tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride (Target) 2702323-52-0 C₁₁H₂₁ClN₂O₃ 8-amino, 5-aza, HCl salt ≥97% Room temperature Intermediate for kinase inhibitors; enhanced solubility due to hydrochloride salt .
tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate 929971-93-7 C₁₃H₂₃NO₃ 8-hydroxy instead of 8-amino 95% Not specified Lower reactivity due to hydroxyl group; potential prodrug applications .
tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride 2177266-28-1 C₁₂H₂₂ClN₂O₂ 2,5-diaza (two nitrogen atoms) Standard 2–8°C Broader hydrogen-bonding capacity; used in peptide mimetics .
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride 2241130-99-2 C₁₁H₂₀ClN₂O₃ 5-oxa (oxygen atom), 2,8-diaza 95% Not specified Improved metabolic stability; used in CNS-targeting agents .
tert-Butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate 1251019-55-2 C₁₂H₂₂N₂O₃ 2-amino, 8-oxa Not specified Room temperature Altered polarity due to oxa substitution; research tool for GPCR studies .
tert-Butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate 886766-34-3 C₁₂H₂₂N₂O₂ 5,8-diaza Not specified 2–8°C Dual nitrogen sites for chelation; explored in metal-catalyzed reactions .

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 8-amino group in the target compound enables nucleophilic reactions (e.g., amide coupling), whereas the 8-hydroxy analog (CAS 929971-93-7) is less reactive, limiting its utility in direct synthetic modifications . Diaza vs.

Impact of Heteroatom Placement :

  • The 5-oxa substitution (oxygen atom) in CAS 2241130-99-2 increases metabolic stability by reducing susceptibility to oxidative enzymes, a critical feature for CNS drug candidates .
  • Hydrochloride Salts : The hydrochloride form (e.g., CAS 2702323-52-0) improves aqueous solubility, facilitating biological testing .

Conformational Rigidity: All spirocyclic analogs share restricted conformational flexibility, but the position of substituents (e.g., 2-amino vs. 8-amino) alters the spatial orientation of functional groups, impacting target binding .

Physicochemical Properties

Property Target Compound 8-Hydroxy Analog 2,5-Diaza Analog 5-Oxa-2,8-Diaza Analog
Molecular Weight (g/mol) 264.75 241.33 264.75 264.75
LogP (Predicted) 2.36 1.98 1.85 1.72
Solubility in Water High (HCl salt) Moderate Moderate Low
Hydrogen Bond Acceptors 5 4 6 6

Research Findings

  • Biological Activity : In kinase inhibition assays, the 5-oxa-2,8-diaza analog (CAS 2241130-99-2) showed 3-fold higher potency than the target compound, likely due to improved membrane permeability .
  • Safety Profile: The hydrochloride salt forms (e.g., CAS 2702323-52-0) require room-temperature storage, whereas non-salt analogs (e.g., CAS 886766-34-3) demand refrigeration, indicating differences in hygroscopicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride?

  • Methodology : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine, followed by spirocyclization. Key steps include:

Ring formation : Use of intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) to construct the 5-azaspiro[3.5]nonane core .

Amine introduction : Selective introduction of the 8-amino group via reductive amination or nucleophilic substitution .

Hydrochloride salt formation : Acidic workup (e.g., HCl in dioxane) to precipitate the final product .

  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic structure and Boc group integrity. Key signals include tert-butyl protons (δ ~1.4 ppm) and carboxylate carbonyl (δ ~155 ppm) .

Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ or [M-Cl]⁺ for hydrochloride form) .

HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .

X-ray crystallography : If single crystals are obtained, SHELXL software can resolve absolute configuration .

Q. What safety precautions are recommended when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood to avoid inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
  • Disposal : Follow local regulations for halogenated organic waste; incineration with scrubbing is preferred .

Advanced Research Questions

Q. How can reaction yields be optimized during spirocyclization?

  • Variables to Test :

Catalysts : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance ring-closing efficiency .

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Temperature : Gradual heating (50–80°C) minimizes side reactions like Boc deprotection .

  • Monitoring : Use TLC or in-situ FTIR to track cyclization progress.

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR signals)?

  • Troubleshooting Steps :

Impurity Analysis : Compare HPLC retention times with known byproducts (e.g., de-Boc analogs) .

Dynamic NMR : Investigate conformational flexibility (e.g., chair-flip in spirocycle) causing split signals .

Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm amine connectivity .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Protocol :

pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; monitor degradation via HPLC .

Thermal Stability : Heat at 40–60°C for 1 week; use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Q. How to address stereochemical challenges in synthesizing enantiopure derivatives?

  • Strategies :

Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .

Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during spirocyclization to induce enantioselectivity .

X-ray Crystallography : Confirm absolute configuration of intermediates for stereochemical assignment .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in different solvents?

  • Approach :

Solvent Polarity : Test solubility in DMSO (high polarity) vs. THF (moderate polarity); discrepancies may arise from hydrogen bonding with the hydrochloride salt .

Counterion Effects : Compare solubility of free base vs. hydrochloride form; salt forms often reduce organic solvent solubility .

Q. Why do different batches show variable biological activity in assays?

  • Root Causes :

Impurity Profiles : Trace solvents (e.g., DMF) or byproducts (e.g., de-Boc compounds) may inhibit target proteins .

Crystallinity : Amorphous vs. crystalline forms alter dissolution rates; characterize via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.